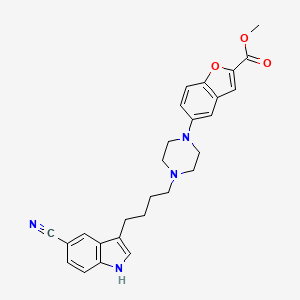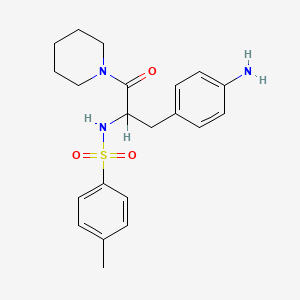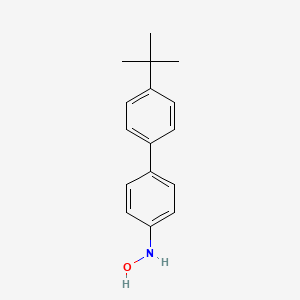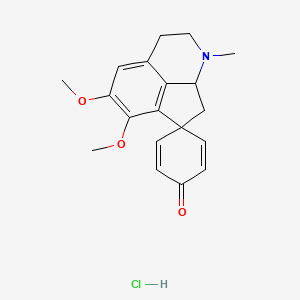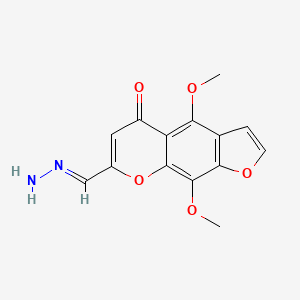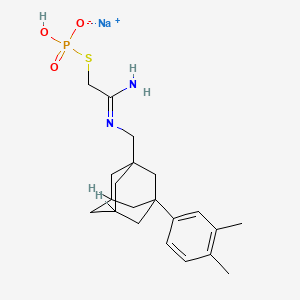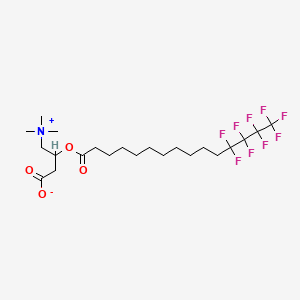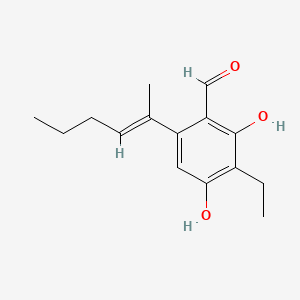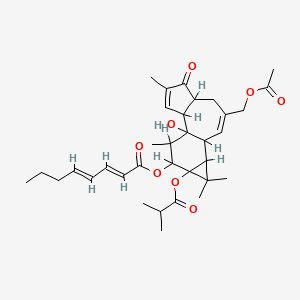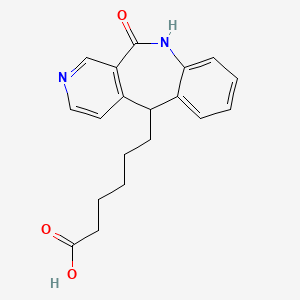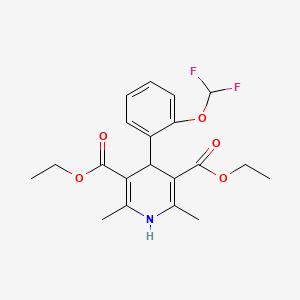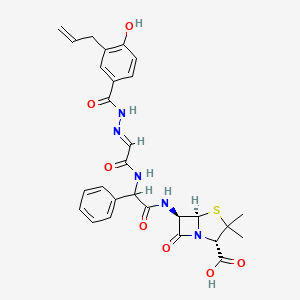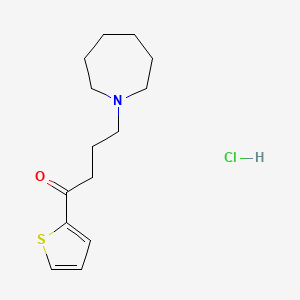
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a butanone group, a hexahydro-1H-azepin-1-yl group, and a thienyl group, along with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride typically involves the following steps:
Formation of the Butanone Group: The butanone group can be synthesized through the oxidation of butanol using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This group can be introduced through a nucleophilic substitution reaction involving a suitable azepine derivative.
Attachment of the Thienyl Group: The thienyl group can be attached via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The butanone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 4-(piperidin-1-yl)-1-(2-thienyl)-, hydrochloride: Similar structure with a piperidine ring instead of an azepine ring.
1-Butanone, 4-(morpholin-4-yl)-1-(2-thienyl)-, hydrochloride: Contains a morpholine ring instead of an azepine ring.
Uniqueness
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
CAS No. |
143380-90-9 |
|---|---|
Molecular Formula |
C14H22ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c16-13(14-8-6-12-17-14)7-5-11-15-9-3-1-2-4-10-15;/h6,8,12H,1-5,7,9-11H2;1H |
InChI Key |
MLLRAYIDTVKIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


